3-Cyclobutylcyclobutan-1-ol
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Overview
Description
3-Cyclobutylcyclobutan-1-ol is a unique organic compound characterized by its two cyclobutane rings and a hydroxyl group attached to one of the rings. This compound falls under the category of cycloalkanes, which are cyclic hydrocarbons with single bonds between carbon atoms. The presence of the hydroxyl group makes it an alcohol, contributing to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclobutylcyclobutan-1-ol typically involves cycloaddition reactions. One common method is the [2+2] cycloaddition, where two alkenes react to form the cyclobutane ring. This reaction can be facilitated by photochemical or thermal conditions. For instance, photochemical [2+2] cycloadditions are often used due to their efficiency in forming cyclobutane rings .
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using specialized reactors that can control temperature and light exposure. The use of catalysts such as Lewis acids can enhance the reaction efficiency and yield .
Types of Reactions:
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of cyclobutylcyclobutanone.
Reduction: Formation of cyclobutylcyclobutane.
Substitution: Formation of cyclobutylcyclobutyl halides or ethers.
Scientific Research Applications
3-Cyclobutylcyclobutan-1-ol has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Mechanism of Action
The mechanism of action of 3-Cyclobutylcyclobutan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modifying their activity. The compound’s cyclobutane rings may also interact with hydrophobic regions of proteins, affecting their conformation and function .
Comparison with Similar Compounds
Cyclobutane: A simpler cycloalkane with a single four-membered ring.
Cyclobutanol: A cyclobutane ring with a hydroxyl group, similar to 3-Cyclobutylcyclobutan-1-ol but with only one ring.
Cyclopentanol: A five-membered ring with a hydroxyl group, differing in ring size and structure.
Uniqueness: this compound is unique due to its dual cyclobutane rings and the presence of a hydroxyl group, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
3-cyclobutylcyclobutan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c9-8-4-7(5-8)6-2-1-3-6/h6-9H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYUKXWYBSSRIDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2CC(C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1782783-08-7 |
Source
|
Record name | 3-cyclobutylcyclobutan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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